1-Bromotridecane-d4

Beschreibung

The exact mass of the compound 1-Bromotridecane-1,1,2,2-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

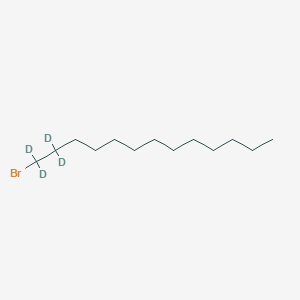

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriotridecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDNZQUBFCYTIC-IDPVZSQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCC)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584001 |

Source

|

| Record name | 1-Bromo(1,1,2,2-~2~H_4_)tridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-45-9 |

Source

|

| Record name | 1-Bromo(1,1,2,2-~2~H_4_)tridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromotridecane-d4: Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, stability, and analytical methodologies for 1-Bromotridecane-d4. This deuterated long-chain alkyl bromide is a valuable tool in various research applications, particularly in tracer studies and as an internal standard in mass spectrometry-based quantification. Its deuteration offers a distinct mass shift, enabling sensitive and accurate tracking and quantification in complex matrices.

Core Physical and Chemical Properties

This compound, with the chemical formula CH₃(CH₂)₁₀CD₂CD₂Br, possesses physical and chemical properties largely similar to its non-deuterated analog, with the key difference being its increased molecular weight due to the presence of four deuterium atoms.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 284474-45-9 | N/A |

| Molecular Formula | C₁₃H₂₃D₄Br | N/A |

| Molecular Weight | 267.28 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid/oil | [1] |

| Density | 1.046 g/mL at 25 °C | N/A |

| Boiling Point | 148-150 °C at 10 mmHg | N/A |

| Melting Point | 4-7 °C | N/A |

| Refractive Index (n20/D) | 1.459 | N/A |

| Flash Point | >110 °C (>230 °F) - closed cup | N/A |

| Isotopic Purity | Typically ≥98 atom % D | N/A |

| Solubility | Soluble in chloroform and methanol. | [2] |

Stability and Storage

Proper handling and storage are crucial to maintain the isotopic and chemical integrity of this compound.

Stability:

This compound is a stable compound under recommended storage conditions.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can impart slightly increased stability against certain degradation pathways, a phenomenon known as the kinetic isotope effect. However, like other alkyl bromides, it is incompatible with strong bases and strong oxidizing agents.[2] Exposure to these substances can lead to dehydrobromination or oxidation, respectively.

Storage Recommendations:

To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air. The recommended storage temperature is room temperature in a dry, well-ventilated area.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, analysis, and stability testing of this compound. These protocols are based on established methods for similar deuterated and non-deuterated long-chain alkyl halides.

Synthesis of this compound

A common method for the synthesis of 1-bromoalkanes is through the bromination of the corresponding alcohol.[3] A plausible synthetic route for this compound involves the reaction of 1,1,2,2-tetradeuterotridecan-1-ol with a brominating agent.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,2,2-tetradeuterotridecan-1-ol.

-

Reagent Addition: Slowly add a brominating agent, such as a mixture of sodium bromide and concentrated sulfuric acid, or phosphorus tribromide (PBr₃), to the flask while stirring and cooling in an ice bath. The addition of hydrobromic acid is also a viable method.[4]

-

Reaction: After the addition is complete, warm the mixture to the appropriate reaction temperature (e.g., reflux) and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using sulfuric acid and sodium bromide, carefully add water and separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quality Control and Analysis

The quality control of this compound involves confirming its identity, purity, and isotopic enrichment using a combination of chromatographic and spectroscopic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the chemical purity and confirm the molecular weight.

-

Methodology:

-

GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Injector and Detector Temperature: Typically set around 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Electron ionization (EI) mode. The mass spectrum should show the molecular ion peak (M+) corresponding to the mass of this compound and characteristic fragmentation patterns. The absence of significant impurity peaks indicates high chemical purity.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the structure and determine the isotopic enrichment.

-

Methodology:

-

¹H NMR: The proton NMR spectrum will show the signals corresponding to the non-deuterated positions of the molecule. The integration of the signal for the protons at the α- and β-positions to the bromine should be significantly reduced or absent, confirming deuteration at these sites.

-

²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.[5]

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the tridecyl chain. The signals for the deuterated carbons (CD₂) will appear as triplets due to C-D coupling and will have a lower intensity.

-

3. High-Resolution Mass Spectrometry (HRMS):

-

Objective: To accurately determine the elemental composition and isotopic distribution.

-

Methodology:

-

Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) can be used. The measured mass should be within a few ppm of the theoretical mass of this compound. The isotopic pattern can be analyzed to confirm the number of deuterium atoms.

-

References

The Role of 1-Bromotridecane-d4 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical research, particularly within drug development and metabolomics, the demand for precision and accuracy in quantitative analysis is paramount. Stable isotope-labeled internal standards are fundamental to achieving this, and 1-Bromotridecane-d4, a deuterated analog of 1-bromotridecane, serves as a critical tool in this domain. This technical guide provides an in-depth exploration of the applications, methodologies, and technical data associated with this compound.

Core Application: An Internal Standard for Isotope Dilution Mass Spectrometry

The primary application of this compound in research is as an internal standard for quantitative analysis by mass spectrometry (MS), most notably in gas chromatography-mass spectrometry (GC-MS). Its utility is rooted in the principle of isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying compounds in complex matrices.

In IDMS, a known quantity of the isotopically labeled standard (this compound) is added to a sample at the beginning of the analytical workflow. This "spiked" sample is then subjected to preparation procedures such as extraction and derivatization. Because the deuterated standard is chemically almost identical to the analyte of interest (e.g., unlabeled long-chain alkyl compounds or fatty acids), it experiences the same processing variations and potential losses. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or variations in instrument response.[1][2]

The four deuterium atoms in this compound provide a distinct mass shift from its unlabeled counterpart, allowing for clear differentiation in the mass spectrum without significantly altering its chemical and physical properties. This ensures that it co-elutes with the analyte during chromatography, providing the most accurate correction for analytical variability.

Quantitative Data Summary

The physical and chemical properties of this compound are crucial for its application as an internal standard. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Chemical Formula | CH₃(CH₂)₁₀CD₂CD₂Br |

| Molecular Weight | 267.28 g/mol |

| CAS Number | 284474-45-9 |

| Isotopic Purity | ≥98 atom % D |

| Physical Form | Liquid |

| Boiling Point | 148-150 °C at 10 mmHg |

| Melting Point | 4-7 °C |

| Density | 1.046 g/mL at 25 °C |

| Refractive Index | n20/D 1.459 |

Experimental Protocol: Quantification of a Long-Chain Fatty Acid (Myristic Acid) using GC-MS

This section details a representative experimental protocol for the quantification of myristic acid (a C14:0 fatty acid) in a biological matrix (e.g., plasma) using this compound as an internal standard. While this compound is an alkyl bromide, its utility as an internal standard can extend to the analysis of long-chain fatty acids following a derivatization step to form fatty acid methyl esters (FAMEs), due to their similar chromatographic behavior.

Materials and Reagents

-

Biological sample (e.g., plasma)

-

This compound solution of known concentration (in a suitable solvent like ethanol)

-

Myristic acid analytical standard

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Boron trifluoride (BF₃) in methanol (14%)

-

Hexane

-

Anhydrous sodium sulfate

-

Screw-capped glass tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system

Sample Preparation and Lipid Extraction

-

To a 100 µL plasma sample in a screw-capped glass tube, add a precise volume of the this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.

-

Centrifuge the sample at 2000 x g for 5 minutes to achieve phase separation.

-

Carefully aspirate the lower organic phase, which contains the lipids, and transfer it to a new clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

-

Seal the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath. This step converts the fatty acids to their more volatile methyl esters.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of water to the tube and vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

-

Concentrate the final extract to a suitable volume (e.g., 50-100 µL) under a gentle stream of nitrogen.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: DB-23 (60 m x 0.25 mm I.D., 0.25 µm film thickness) or similar polar capillary column suitable for FAME analysis.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/minute to 180°C

-

Ramp 2: 5°C/minute to 240°C, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Injection Mode: Splitless (1 µL injection volume)

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for myristic acid methyl ester (e.g., m/z 242, 74).

-

Monitor characteristic ions for the derivatized internal standard (this will depend on the derivatization product of this compound, which may or may not be intended to be monitored directly, but rather to have passed through the same process as the analyte). A more direct approach would be to use a deuterated fatty acid as the internal standard. However, if using this compound for other long-chain alkyl compounds, its characteristic ions would be monitored.

-

Data Analysis and Quantification

-

Construct a calibration curve by preparing standards containing known concentrations of myristic acid and a constant concentration of the this compound internal standard. These standards should be subjected to the same derivatization and analysis procedure as the samples.

-

Plot the ratio of the peak area of the myristic acid methyl ester to the peak area of the internal standard against the concentration of myristic acid.

-

Determine the concentration of myristic acid in the biological samples by interpolating the peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound as an internal standard.

Caption: Experimental workflow for fatty acid quantification using a deuterated internal standard.

Caption: The logical principle of Isotope Dilution Mass Spectrometry (IDMS).

References

Synthesis and Isotopic Labeling of 1-Bromotridecane-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for 1-bromotridecane-d4, a deuterated analog of 1-bromotridecane. Isotopically labeled compounds are invaluable tools in drug discovery and development, aiding in mechanistic studies, metabolic profiling, and as internal standards in quantitative bioanalysis. The introduction of deuterium can also favorably alter a drug candidate's metabolic fate, a strategy known as "deuterium switching." This document outlines the experimental protocols, quantitative data, and logical workflow for the synthesis of this compound, specifically labeled at the 1 and 2 positions.

Synthetic Strategy Overview

The synthesis of 1-bromotridecane-1,1,2,2-d4 is proposed as a three-step process commencing from tridecanoic acid. This strategy is designed to selectively introduce four deuterium atoms at the C1 and C2 positions of the alkyl chain. The key transformations involve:

-

α-Deuteration of Tridecanoic Acid: Introduction of two deuterium atoms at the carbon adjacent to the carbonyl group.

-

Reduction of the Deuterated Carboxylic Acid: Conversion of the α,α-dideuteriotridecanoic acid to 1,1,2,2-tetradeuterio-1-tridecanol using a deuterium-donating reducing agent.

-

Bromination of the Deuterated Alcohol: Substitution of the hydroxyl group with a bromine atom to yield the final product, 1-bromotridecane-1,1,2,2-d4.

This synthetic pathway is illustrated in the workflow diagram below.

Technical Guide: Certificate of Analysis and Purity of 1-Bromotridecane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of 1-Bromotridecane-d4. This deuterated standard is a critical tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis.

Data Presentation

The quality and purity of this compound are assessed through a variety of analytical techniques. The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.

Table 1: General Properties

| Property | Specification |

| Chemical Formula | C₁₃H₂₃D₄Br |

| Molecular Weight | 267.28 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in organic solvents such as methanol and chloroform. |

Table 2: Purity and Isotopic Enrichment

| Analysis | Method | Result |

| Chemical Purity | Gas Chromatography (GC) | ≥98% |

| Isotopic Purity (d4) | Mass Spectrometry (MS) | ≥98 atom % D |

| Deuterium Incorporation | Mass Spectrometry (MS) | M+4 |

| Residual Solvents | Headspace GC | Conforms to specification |

| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

Objective: To determine the chemical purity of this compound and identify any volatile organic impurities.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL, split mode (e.g., 50:1).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

Objective: To confirm the chemical structure and determine the extent and position of deuterium incorporation.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the positions corresponding to the deuterated carbons confirms deuterium incorporation.

-

-

²H (Deuterium) NMR Analysis:

-

Acquire a deuterium NMR spectrum. The presence of a signal confirms the presence of deuterium.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled carbon NMR spectrum. The signals for the deuterated carbons will appear as multiplets (due to C-D coupling) and will have a lower intensity compared to the non-deuterated carbons.

-

-

Data Analysis: The isotopic enrichment is calculated by comparing the integration of the residual proton signals in the ¹H NMR spectrum with the integration of a non-deuterated position in the molecule.

Mass Spectrometry (MS) for Isotopic Purity and Distribution

Objective: To determine the isotopic purity and the distribution of deuterated species.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

Procedure:

-

Sample Introduction: The sample can be introduced directly via an infusion pump or through a chromatographic inlet (GC or LC).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is often used to minimize fragmentation and preserve the molecular ion.

-

Data Acquisition: Acquire the mass spectrum in the region of the expected molecular ion.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The percentage of the M+4 peak relative to the sum of all isotopic peaks (M, M+1, M+2, M+3, M+4) provides the isotopic purity.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.

Caption: Quality control workflow for this compound.

Caption: Logical relationship of analytical tests for this compound.

Commercial Availability and Application of 1-Bromotridecane-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Bromotridecane-d4, a deuterated long-chain alkyl bromide. The guide covers its commercial availability, key physicochemical properties, and a detailed experimental protocol for its application as an internal standard in quantitative gas chromatography-mass spectrometry (GC-MS) analysis. This document is intended to be a valuable resource for researchers in various fields, including drug development, environmental analysis, and lipidomics, who require accurate quantification of long-chain aliphatic compounds.

Commercial Availability and Key Suppliers

This compound is a specialty chemical available from a limited number of suppliers that focus on stable isotope-labeled compounds. The most common commercially available form is 1-Bromotridecane-1,1,2,2-d4. Key suppliers for this compound include:

-

CDN Isotopes: A well-established supplier of deuterated compounds, offering 1-Bromotridecane-1,1,2,2-d4 in various quantities.[1]

-

Sigma-Aldrich (Merck): A major global supplier of chemicals and laboratory equipment, listing 1-Bromotridecane-1,1,2,2-d4 in their catalog.[2]

It is recommended to contact these suppliers directly for the most up-to-date information on availability, pricing, and purity specifications.

Physicochemical and Isotopic Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for method development and data interpretation in quantitative analytical studies.

Table 1: Physicochemical and Isotopic Properties of 1-Bromotridecane-1,1,2,2-d4

| Property | Value | Reference |

| Chemical Formula | CH₃(CH₂)₁₀CD₂CD₂Br | [2] |

| Molecular Weight | 267.28 g/mol | [2] |

| CAS Number | 284474-45-9 | [2] |

| Isotopic Purity | ≥98 atom % D | [2] |

| Mass Shift (M+) | +4 | [2] |

| Melting Point | 4-7 °C (lit.) | [2] |

| Boiling Point | 148-150 °C / 10 mmHg (lit.) | [2] |

| Density | 1.046 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.459 (lit.) | [2] |

Synthesis of Deuterated Long-Chain Alkyl Bromides

A logical workflow for a potential synthesis is depicted in the following diagram:

Caption: General synthetic pathway for this compound.

Experimental Protocol: Quantification of Long-Chain Fatty Acids using this compound as an Internal Standard by GC-MS

The following is a detailed protocol for the quantification of long-chain fatty acids (LCFAs) in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is adapted from established methods for fatty acid analysis.[2] The principle involves the extraction of total lipids, derivatization of fatty acids to their more volatile fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials and Reagents

-

This compound solution (internal standard), e.g., 10 µg/mL in methanol.

-

Fatty acid standards for calibration curve.

-

Chloroform, HPLC grade.

-

Methanol, HPLC grade.

-

Hexane, HPLC grade.

-

Boron trifluoride-methanol solution (14% BF₃ in methanol).

-

Saturated sodium chloride solution.

-

Anhydrous sodium sulfate.

-

Sample matrix (e.g., human plasma).

Sample Preparation and Lipid Extraction

-

To 100 µL of plasma sample in a glass tube, add 10 µL of the this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.5 mL of saturated sodium chloride solution to induce phase separation.

-

Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes.

-

Carefully transfer the lower organic layer (chloroform) containing the lipids to a new clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

-

Seal the tube tightly and heat at 100°C for 30 minutes in a heating block.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water.

-

Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column suitable for FAME analysis.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each target FAME and the m/z for this compound (e.g., monitoring its molecular ion or a characteristic fragment).

Data Analysis and Quantification

-

Prepare a calibration curve by analyzing a series of fatty acid standards of known concentrations, each spiked with the same amount of this compound internal standard.

-

For each standard and sample, integrate the peak areas of the target FAMEs and the internal standard.

-

Calculate the response ratio (analyte peak area / internal standard peak area).

-

Plot the response ratio against the concentration of the standards to generate a linear regression calibration curve.

-

Determine the concentration of each fatty acid in the unknown samples by interpolating their response ratios from the calibration curve.

The overall experimental workflow is visualized in the following diagram:

Caption: Workflow for fatty acid quantification using this compound.

Conclusion

This compound is a commercially available, high-purity deuterated internal standard suitable for the accurate quantification of long-chain aliphatic compounds by GC-MS. Its physicochemical properties are well-characterized, and its application in established analytical workflows, such as the one detailed for fatty acid analysis, can significantly improve the reliability and reproducibility of quantitative data. This technical guide provides a comprehensive resource for researchers looking to incorporate this compound into their analytical methodologies.

References

The Principle and Application of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, practical applications, and best practices for utilizing deuterated internal standards in mass spectrometry-based quantitative analysis. The use of stable isotope-labeled internal standards, particularly deuterated compounds, is a cornerstone of high-fidelity bioanalytical methods, ensuring accuracy, precision, and robustness in complex matrices.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle behind using deuterated internal standards is isotope dilution mass spectrometry (IDMS) . In this technique, a known quantity of a stable isotope-labeled version of the analyte (the deuterated internal standard) is added to a sample at the earliest stage of analysis. This "spiked" sample is then processed through extraction, cleanup, and finally, analysis by mass spectrometry.

The analyte and the deuterated internal standard are chemically identical, meaning they exhibit nearly identical behavior during sample preparation and chromatographic separation. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, the concentration of the analyte in the original sample can be determined with high accuracy.

The key advantages of this approach include:

-

Correction for Sample Loss: Any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the deuterated internal standard. The ratio of their signals, therefore, remains constant, leading to an accurate final concentration.

-

Compensation for Matrix Effects: Biological matrices (e.g., plasma, urine, tissue homogenates) are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source. Since the analyte and the deuterated internal standard co-elute and are chemically identical, they experience the same matrix effects. The use of the signal ratio effectively cancels out these variations.

-

Improved Precision and Accuracy: By accounting for variations in sample preparation and matrix effects, deuterated internal standards significantly enhance the precision and accuracy of quantitative measurements compared to other calibration methods.

Key Considerations for Using Deuterated Internal Standards

While powerful, the successful implementation of deuterated internal standards requires careful consideration of several factors:

-

Isotopic Purity: The deuterated internal standard should have a high degree of isotopic enrichment to minimize the contribution of the unlabeled analyte's isotopes to the internal standard's signal.

-

Chemical Purity: The internal standard must be free of the unlabeled analyte to prevent artificially inflating the measured analyte concentration.

-

Position of Deuterium Labeling: The deuterium atoms should be placed on a part of the molecule that is not susceptible to chemical or enzymatic exchange. Aromatic and acetylenic positions are generally stable, while positions alpha to heteroatoms or carbonyls can be prone to back-exchange.

-

Chromatographic Co-elution: Ideally, the analyte and the deuterated internal standard should co-elute perfectly. However, the "isotope effect" can sometimes lead to slight chromatographic separation, where the deuterated compound elutes slightly earlier than the non-deuterated analyte. This separation should be minimized and monitored.

-

Number of Deuterium Atoms: A mass difference of at least 3 or 4 atomic mass units (amu) is generally recommended to avoid isotopic crosstalk from the natural abundance of isotopes (e.g., ¹³C) in the analyte.

Experimental Workflow for Quantitative Bioanalysis

The following diagram illustrates a typical workflow for a quantitative bioanalysis experiment using a deuterated internal standard.

Caption: Typical bioanalytical workflow using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of a Drug in Plasma

This section provides a generalized protocol for the quantification of a small molecule drug in human plasma using a deuterated internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1. Materials and Reagents

-

Analyte of interest (certified reference material)

-

Deuterated internal standard (e.g., Analyte-d4)

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well collection plates

-

Centrifuge capable of holding 96-well plates

4.2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and deuterated internal standard in methanol to prepare individual stock solutions.

-

Analyte Working Solutions: Serially dilute the analyte primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution: Dilute the deuterated internal standard primary stock solution with 50:50 (v/v) methanol:water to a fixed concentration (e.g., 100 ng/mL).

4.3. Sample Preparation (Protein Precipitation)

-

To each well of a 96-well plate, add 50 µL of plasma sample (calibration standards, quality controls, or unknown samples).

-

Spike each well with 10 µL of the internal standard working solution (e.g., 100 ng/mL), except for the blank matrix samples.

-

To precipitate proteins, add 200 µL of cold acetonitrile to each well.

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4.4. LC-MS/MS Analysis

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte and one for the deuterated internal standard.

4.5. Data Analysis

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the best-fit line.

-

Use the equation of the line to calculate the concentration of the analyte in the unknown samples.

Quantitative Data Summary

The following tables summarize hypothetical, yet typical, data from a validation experiment for the quantification of a drug in plasma.

Table 1: Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 5,230 | 1,150,000 | 0.0045 |

| 2.5 | 13,100 | 1,180,000 | 0.0111 |

| 5.0 | 25,900 | 1,165,000 | 0.0222 |

| 10.0 | 51,500 | 1,140,000 | 0.0452 |

| 50.0 | 262,000 | 1,190,000 | 0.2202 |

| 100.0 | 535,000 | 1,175,000 | 0.4553 |

| 500.0 | 2,780,000 | 1,210,000 | 2.2975 |

| 1000.0 | 5,450,000 | 1,200,000 | 4.5417 |

Table 2: Accuracy and Precision Data for Quality Control (QC) Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 |

| Low QC | 3.0 | 3.12 | 104.0 | 5.2 |

| Mid QC | 75.0 | 72.8 | 97.1 | 3.8 |

| High QC | 750.0 | 765.2 | 102.0 | 2.9 |

Logical Relationship: Analyte vs. Internal Standard

The following diagram illustrates the ideal relationship between an analyte and its deuterated internal standard throughout the analytical process.

Caption: Ideal parallel behavior of analyte and deuterated internal standard.

The Unseen Advantage: A Technical Guide to 1-Bromotridecane-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and environmental sectors, the pursuit of precision and accuracy is paramount. The use of internal standards is a cornerstone of reliable quantification, correcting for inevitable variations in sample preparation and instrument response. Among the array of choices, deuterated stable isotope-labeled internal standards are widely regarded as the gold standard. This technical guide delves into the core advantages of a specific deuterated compound, 1-Bromotridecane-d4, as a prospective internal standard for the analysis of long-chain alkyl halides and other related nonpolar molecules.

While specific applications for this compound are not extensively documented in publicly available literature, its chemical properties make it an ideal candidate for use in Gas Chromatography-Mass Spectrometry (GC-MS) methods targeting analogous analytes. This guide will, therefore, extrapolate its advantages based on the well-established principles of deuterated internal standards and provide an illustrative framework for its application.

Core Principles: Why Deuterated Standards Excel

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This seemingly subtle modification imparts a significant analytical advantage without drastically altering the compound's chemical behavior.

The primary benefits of using a deuterated internal standard like this compound include:

-

Co-elution with the Analyte: In chromatographic separations, the deuterated standard and the non-deuterated analyte have nearly identical retention times. This co-elution is critical because it ensures that both compounds experience the same matrix effects, such as ion suppression or enhancement, leading to more accurate quantification.

-

Similar Chemical and Physical Properties: The physicochemical properties of a deuterated standard closely mirror those of the analyte. This leads to analogous behavior during all stages of sample preparation, including extraction, derivatization, and injection. Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for reliable correction.

-

Distinct Mass Spectrometric Signal: Despite their chemical similarity, the deuterated standard is easily distinguished from the analyte by a mass spectrometer due to the mass difference imparted by the deuterium atoms. This allows for simultaneous detection and independent quantification.

This compound: A Profile

This compound is a deuterated analog of the long-chain alkyl bromide, 1-Bromotridecane. Its properties make it a suitable internal standard for the quantification of other long-chain, nonpolar compounds.

| Property | Value |

| Chemical Formula | C₁₃H₂₃D₄Br |

| Molecular Weight | ~267.29 g/mol |

| Deuterium Incorporation | 4 atoms |

| Isotopic Purity | Typically >98% |

| Boiling Point | Similar to 1-Bromotridecane (~148-150 °C at 10 mmHg) |

| Solubility | Soluble in organic solvents (e.g., hexane, chloroform, methanol) |

Data Presentation: Illustrative Performance

| Validation Parameter | Analyte 1 (e.g., C14 Alkane) | Analyte 2 (e.g., C16 Alkane) |

| Linearity (r²) | >0.995 | >0.995 |

| Concentration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 93 - 107% |

| Precision (% RSD) | < 10% | < 12% |

| Limit of Quantification (LOQ) | 1 ng/mL | 1.5 ng/mL |

This data is illustrative and based on the performance of similar deuterated long-chain hydrocarbon internal standards.

Experimental Protocols: A Hypothetical Application

The following is a detailed, illustrative protocol for the quantitative analysis of a hypothetical long-chain alkyl bromide analyte in a water matrix using this compound as an internal standard via GC-MS.

Objective: To quantify "Analyte X" (a C12-C16 alkyl bromide) in water samples.

1. Materials and Reagents:

-

"Analyte X" certified reference standard

-

This compound internal standard solution (1 µg/mL in methanol)

-

Hexane (pesticide residue grade)

-

Sodium chloride (analytical grade), baked at 450°C for 4 hours

-

Anhydrous sodium sulfate (analytical grade), baked at 450°C for 4 hours

-

Deionized water

2. Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 mL separatory funnel, add 50 mL of the water sample.

-

Spike the sample with 50 µL of the this compound internal standard solution.

-

Add 10 g of sodium chloride and shake to dissolve.

-

Add 20 mL of hexane to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate for 10 minutes.

-

Drain the aqueous (lower) layer and discard.

-

Pass the hexane (upper) layer through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Collect the dried hexane extract in a concentration tube.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 280°C

-

Injection Volume: 1 µL (splitless)

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 10°C/min to 300°C

-

Hold: 5 minutes at 300°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Analyte X: Monitor characteristic ions (e.g., m/z values for its molecular ion and key fragments)

-

This compound: Monitor characteristic ions (e.g., m/z values considering the +4 Da mass shift)

-

4. Data Analysis:

-

Integrate the peak areas for the selected ions of "Analyte X" and this compound.

-

Calculate the response ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the response ratio against the concentration of "Analyte X" in a series of calibration standards prepared in a clean matrix.

-

Determine the concentration of "Analyte X" in the unknown samples by interpolation from the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for quantitative analysis.

Caption: How deuterated standards correct for analytical variability.

Conclusion

This compound represents a highly promising, yet underutilized, internal standard for the quantitative analysis of long-chain alkyl halides and other nonpolar, semi-volatile organic compounds. Its near-identical chemical and physical properties to its non-deuterated counterparts ensure that it effectively tracks and corrects for analytical variability throughout the entire workflow, from sample preparation to instrumental analysis. For researchers and drug development professionals engaged in the quantification of such analytes, the use of this compound as an internal standard offers a robust pathway to achieving the high levels of accuracy, precision, and reliability demanded in modern analytical science.

Methodological & Application

Application Note: High-Precision Quantification of Brominated Alkanes using GC-MS with 1-Bromotridecane-d4 as an Internal Standard

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of brominated alkanes, utilizing 1-Bromotridecane-d4 as an internal standard (IS). The use of a deuterated internal standard that co-elutes with the analyte of interest provides superior accuracy and precision by correcting for variations during sample preparation and injection.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development and environmental analysis who require reliable quantification of halogenated organic compounds.

Introduction

Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, offering high sensitivity and selectivity.[3] The accuracy of these measurements can be significantly enhanced by the use of an internal standard, particularly a stable isotope-labeled version of a compound chemically similar to the analyte.[1][4] Deuterated standards are ideal as they share nearly identical chemical and physical properties with their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process, from extraction to ionization.[1]

This compound is an excellent internal standard for the analysis of long-chain brominated alkanes due to its structural similarity and the mass difference provided by the four deuterium atoms. This application note provides a comprehensive protocol for its use in quantifying a target analyte, 1-Bromotetradecane, in a solvent matrix.

Experimental Protocols

Materials and Reagents

-

Analytes: 1-Bromotetradecane (≥98% purity)

-

Internal Standard: this compound (≥98% purity)

-

Solvent: Hexane (GC-MS grade)

-

Glassware: Class A volumetric flasks, autosampler vials with inserts.

Standard and Sample Preparation

2.1. Stock Solutions (1 mg/mL)

-

Prepare individual stock solutions of 1-Bromotetradecane and this compound in hexane at a concentration of 1 mg/mL.

2.2. Internal Standard Working Solution (10 µg/mL)

-

Dilute the this compound stock solution with hexane to create a working solution with a concentration of 10 µg/mL.

2.3. Calibration Standards

-

Prepare a series of calibration standards by spiking appropriate volumes of the 1-Bromotetradecane stock solution into volumetric flasks.

-

Add a constant volume of the 10 µg/mL internal standard working solution to each calibration standard.

-

Dilute to the final volume with hexane to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.4. Sample Preparation

-

For unknown samples, add a known volume of the sample to a volumetric flask.

-

Spike with the same constant volume of the 10 µg/mL internal standard working solution as used for the calibration standards.

-

Dilute to the final volume with hexane.

GC-MS Instrumentation and Conditions

The following parameters were established for a standard GC-MS system.

Table 1: GC-MS Method Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Standard GC system with autosampler |

| Column | Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (1 minute) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Temperature Program | |

| Initial Temperature | 150 °C, hold for 2 minutes |

| Ramp 1 | 10 °C/min to 250 °C |

| Hold 1 | Hold for 5 minutes |

| Ramp 2 | 20 °C/min to 300 °C |

| Hold 2 | Hold for 5 minutes |

| Mass Spectrometer | |

| MS System | Single Quadrupole or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For high sensitivity and specificity, the mass spectrometer was operated in SIM mode. The quantifier ion is typically the most abundant and is used for quantification, while qualifier ions are used for confirmation of the compound's identity.[3][5][6]

Table 2: SIM Ion Selection

| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 1-Bromotetradecane | Analyte | 135 | 137 | 57 |

| This compound | Internal Standard | 139 | 141 | 61 |

Note: The ions for this compound are inferred from the fragmentation pattern of the non-deuterated compound, accounting for the +4 Da mass shift.

Data Presentation

Calibration Curve

A calibration curve was generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Table 3: Calibration Curve Data for 1-Bromotetradecane

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,876 | 0.101 |

| 5 | 76,170 | 151,123 | 0.504 |

| 10 | 153,890 | 152,450 | 1.009 |

| 25 | 380,567 | 151,987 | 2.504 |

| 50 | 755,432 | 150,560 | 5.018 |

| 100 | 1,510,876 | 151,345 | 9.983 |

The resulting calibration curve demonstrated excellent linearity (R² > 0.999) over the concentration range.

Sample Analysis

To demonstrate the method's applicability, three quality control (QC) samples at different concentrations were prepared and analyzed.

Table 4: Quantitative Analysis of QC Samples

| QC Level | Theoretical Conc. (µg/mL) | Calculated Conc. (µg/mL) | Accuracy (%) |

| Low | 7.5 | 7.3 | 97.3 |

| Medium | 35 | 35.8 | 102.3 |

| High | 80 | 79.1 | 98.9 |

Visualizations

The following diagrams illustrate the key workflows and relationships in this GC-MS method development.

Caption: Experimental workflow for GC-MS analysis.

Caption: Logic of internal standard quantification.

Conclusion

The GC-MS method detailed in this application note provides a reliable and precise approach for the quantification of 1-Bromotetradecane using this compound as an internal standard. The specified chromatographic conditions achieve excellent separation, and the use of Selected Ion Monitoring (SIM) ensures high sensitivity and specificity. This protocol can be readily adapted for the analysis of other long-chain brominated alkanes and serves as a valuable template for developing robust quantitative methods in various scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. chromforum.org [chromforum.org]

- 3. GC-MS quantification question - Chromatography Forum [chromforum.org]

- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Should there be only 1 quantifier ion? - Chromatography Forum [chromforum.org]

Application Note: High-Throughput Quantification of Long-Chain Fatty Acids in Human Plasma Using a Novel Derivatization Strategy with 1-Bromotridecane-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acids (LCFAs) are critical players in a myriad of physiological and pathological processes, including energy metabolism, membrane structure, and cellular signaling. Their accurate quantification in biological matrices is paramount for understanding disease mechanisms and for the development of novel therapeutics. This application note describes a robust and sensitive method for the quantification of LCFAs in human plasma using a novel derivatization approach coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 1-Bromotridecane-d4 as a key reagent to generate a deuterated internal standard, ensuring high accuracy and precision.

Principle of the Method

This method is based on the principle of stable isotope dilution mass spectrometry. Endogenous LCFAs are extracted from plasma and derivatized to form tridecyl esters. A deuterated analog of a representative LCFA, palmitic acid-d4 tridecyl ester, is synthesized in parallel using this compound and serves as the internal standard (IS). The use of an isotopically labeled internal standard that is structurally identical to the derivatized analyte allows for the correction of variability during sample preparation and ionization in the mass spectrometer, leading to highly reliable quantification.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and hexane. LC-MS grade water.

-

Reagents: 1-Bromotridecane, this compound, Palmitic acid, Oleic acid, Stearic acid, Linoleic acid, Potassium hydroxide (KOH), Hydrochloric acid (HCl), N,N-Diisopropylethylamine (DIPEA).

-

Internal Standard Stock Solution: A stock solution of palmitic acid-d4 (Cambridge Isotope Laboratories, Inc.) is prepared in methanol.

-

Human Plasma: Sourced from healthy volunteers.

Sample Preparation

-

Lipid Extraction:

-

To 100 µL of human plasma, add 400 µL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase containing the lipids into a clean tube.

-

-

Saponification:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 500 µL of 0.5 M methanolic potassium hydroxide.

-

Incubate the mixture at 60°C for 30 minutes to hydrolyze the ester linkages and release free fatty acids.

-

After cooling to room temperature, acidify the solution with 50 µL of 6 M HCl to a pH of ~2.

-

-

Derivatization:

-

To the acidified sample, add 50 µL of a 10 mg/mL solution of 1-Bromotridecane in acetonitrile and 10 µL of DIPEA.

-

In a separate tube for the internal standard, a known amount of palmitic acid-d4 is derivatized with this compound under the same conditions.

-

Vortex both tubes and incubate at 70°C for 60 minutes.

-

After incubation, evaporate the solvent to dryness under nitrogen.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS/MS analysis. A known amount of the synthesized palmitic acid-d4 tridecyl ester is then spiked into each sample as an internal standard.

-

LC-MS/MS Analysis

-

Chromatography: Separation is achieved on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid) is used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is employed.

Data Presentation

The quantitative data for the targeted long-chain fatty acids are summarized in the table below. The MRM transitions are hypothetical and based on the expected fragmentation of the tridecyl esters.

| Fatty Acid | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |

| Palmitic Acid (C16:0) | 8.5 | 439.4 | 257.2 | >0.995 | 0.5 | 1.5 |

| Oleic Acid (C18:1) | 9.2 | 465.4 | 283.2 | >0.996 | 0.4 | 1.2 |

| Stearic Acid (C18:0) | 9.8 | 467.4 | 285.2 | >0.994 | 0.6 | 1.8 |

| Linoleic Acid (C18:2) | 8.9 | 463.4 | 281.2 | >0.997 | 0.3 | 1.0 |

| Palmitic Acid-d4 (IS) | 8.5 | 443.4 | 261.2 | - | - | - |

Visualizations

Experimental Workflow

Caption: Workflow for LCFA quantification.

Long-Chain Fatty Acid Signaling Pathway

Caption: Oleic acid signaling pathway.

Conclusion

The described method provides a highly selective and sensitive approach for the quantification of long-chain fatty acids in human plasma. The novel use of this compound for the synthesis of a deuterated internal standard ensures the accuracy and reliability of the results. This application note offers a comprehensive protocol that can be readily implemented in research and drug development settings for the study of lipid metabolism and its role in human health and disease.

The Role of 1-Bromotridecane-d4 in Enhancing Accuracy in Environmental Contaminant Analysis

Application Note

Introduction

In the field of environmental science, the precise and accurate quantification of contaminants is paramount for assessing environmental impact and ensuring regulatory compliance. Complex sample matrices, such as soil, sediment, and water, often introduce variability during sample preparation and analysis, leading to potential inaccuracies. The use of isotopically labeled internal standards is a widely accepted technique to correct for these variations. 1-Bromotridecane-d4, a deuterated form of 1-bromotridecane, serves as a valuable internal standard or surrogate for the analysis of a range of non-polar and semi-volatile organic contaminants. Its chemical properties, closely mirroring those of certain pollutants, make it an ideal candidate to track analyte recovery through extraction, cleanup, and instrumental analysis, thereby improving the reliability of quantitative data.

Principle of Isotope Dilution

The core principle behind using this compound is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the beginning of the analytical process. Since this compound is chemically almost identical to its non-deuterated counterpart and other similar long-chain halogenated hydrocarbons, it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to its mass difference, it can be distinguished by a mass spectrometer. By comparing the signal of the target analyte to the signal of the known amount of the internal standard, any losses of the analyte during the analytical procedure can be accurately corrected. This approach significantly enhances the precision and accuracy of the measurement.[1][2][3]

Applications

While specific application notes detailing the use of this compound are not extensively available in public literature, its properties suggest its utility as an internal standard or surrogate for the analysis of various persistent organic pollutants (POPs), including:

-

Long-chain hydrocarbons and brominated compounds: Its structure makes it a suitable mimic for other long-chain alkanes and bromoalkanes that may be present as environmental contaminants.

-

Certain pesticides and industrial chemicals: For compounds with similar physicochemical properties (e.g., polarity, volatility), this compound can be an effective surrogate to monitor analytical performance.

Protocol: General Workflow for Environmental Sample Analysis using this compound as an Internal Standard

The following protocol outlines a general workflow for the analysis of semi-volatile organic contaminants in soil and water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Experimental Workflow

Caption: General workflow for environmental analysis using an internal standard.

1. Reagents and Materials

-

This compound solution (concentration to be optimized based on analyte levels)

-

High-purity solvents (e.g., hexane, dichloromethane, acetone)

-

Anhydrous sodium sulfate (for drying extracts)

-

Solid Phase Extraction (SPE) cartridges or appropriate extraction apparatus

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Sample Preparation and Extraction

-

Water Samples (Liquid-Liquid Extraction - LLE):

-

To a 1 L water sample in a separatory funnel, add a known amount of this compound solution.

-

Add 60 mL of dichloromethane, and shake vigorously for 2 minutes.

-

Allow the layers to separate and drain the organic layer.

-

Repeat the extraction twice more with fresh portions of dichloromethane.

-

Combine the extracts and dry by passing through a column of anhydrous sodium sulfate.

-

-

Soil/Sediment Samples (Soxhlet Extraction):

-

Weigh 10-20 g of the homogenized sample and mix with anhydrous sodium sulfate to form a free-flowing powder.

-

Add a known amount of this compound solution directly to the sample.

-

Place the sample in a Soxhlet extractor and extract with a suitable solvent (e.g., hexane/acetone mixture) for 16-24 hours.

-

3. Sample Cleanup

-

Cleanup procedures are matrix-dependent and aim to remove interfering compounds. This may involve techniques like gel permeation chromatography (GPC) or adsorption chromatography using silica gel or alumina. The choice of cleanup method should be validated to ensure it does not significantly remove the target analytes or the internal standard.

4. Concentration and Instrumental Analysis

-

Concentrate the cleaned extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Analyze the extract by GC-MS. The GC conditions (temperature program, column type) and MS parameters (ionization mode, mass range) should be optimized for the target contaminants.

5. Quantification

-

Quantification is based on the relative response factor (RRF) of the target analyte to the internal standard, this compound. The RRF is determined by analyzing calibration standards containing known concentrations of the analyte and the internal standard.

Data Presentation

Due to the lack of specific performance data for this compound in the scientific literature, the following table presents a template for how such data should be structured. Researchers employing this compound in their methods would populate this table with their own validation data.

| Analyte | Matrix | Spiking Level (ng/g or ng/L) | Mean Recovery (%) of this compound | Relative Standard Deviation (%) | Method Detection Limit (MDL) | Limit of Quantification (LOQ) |

| Contaminant X | Soil | 50 | Data not available | Data not available | Data not available | Data not available |

| Contaminant X | Water | 100 | Data not available | Data not available | Data not available | Data not available |

| Contaminant Y | Sediment | 50 | Data not available | Data not available | Data not available | Data not available |

This compound is a promising internal standard for the analysis of certain environmental contaminants due to its chemical nature. The use of such deuterated standards is a critical component of robust analytical methods, ensuring high-quality and reliable data for environmental monitoring and risk assessment.[1][2] While specific methodologies for this compound are not widely documented, the general protocols for using deuterated internal standards with GC-MS provide a strong framework for its application. Further research and method development are needed to establish and validate its performance for a broader range of specific environmental pollutants.

References

- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Application Notes and Protocols: 1-Bromotridecane-d4 in Metabolomics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics aims to comprehensively identify and quantify all small molecule metabolites within a biological system. This field plays a crucial role in various stages of drug discovery and development, from target identification to toxicity assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique in metabolomics, renowned for its high chromatographic resolution and extensive spectral libraries. However, a significant challenge in GC-MS analysis is the requirement for chemical derivatization to increase the volatility and thermal stability of many polar metabolites.

1-Bromotridecane-d4, a deuterated long-chain alkyl bromide, presents a potential application in metabolomics as a derivatizing agent. Its long alkyl chain can enhance the volatility of derivatized metabolites, making them amenable to GC-MS analysis. The presence of four deuterium atoms introduces a stable isotope label, which is invaluable for quantitative studies using mass spectrometry. This allows for the use of isotope dilution methods, providing high accuracy and precision in metabolite quantification by correcting for variations in sample preparation and instrument response.

These application notes provide a hypothetical framework and detailed protocols for the use of this compound as a derivatizing agent for the targeted analysis of thiol-containing metabolites in biological samples. The methodologies described are based on established principles of chemical derivatization and stable isotope labeling in metabolomics.

Principle of Application

This compound can be utilized as an alkylating agent to derivatize metabolites containing nucleophilic functional groups, such as thiols (-SH). The reaction involves the nucleophilic attack of the thiolate anion on the carbon atom bearing the bromine, resulting in the formation of a thioether and displacement of the bromide ion. This derivatization accomplishes two key objectives for metabolomics analysis:

-

Increased Volatility for GC-MS: The addition of the tridecyl group significantly increases the hydrophobicity and volatility of the metabolite, facilitating its separation by gas chromatography.

-

Stable Isotope Labeling for Quantification: The four deuterium atoms on the tridecyl group serve as a heavy isotope tag. This allows for the synthesis of an internal standard by derivatizing a pure standard of the target metabolite with unlabeled 1-Bromotridecane. By spiking the biological sample with a known amount of the deuterated derivatized standard, accurate quantification can be achieved through isotope dilution mass spectrometry.

Experimental Protocols

Protocol 1: Derivatization of Thiol-Containing Metabolites in Plasma

This protocol describes the derivatization of a model thiol-containing metabolite, cysteine, in a plasma matrix using this compound for subsequent GC-MS analysis.

Materials:

-

This compound

-

Cysteine standard

-

Human plasma

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Dithiothreitol (DTT)

-

Potassium carbonate (K2CO3)

-

Ethyl acetate, HPLC grade

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

-

-

Reduction of Disulfide Bonds (Optional):

-

If interested in total thiol content (free and disulfide-bound), reconstitute the dried extract in 100 µL of 10 mM DTT in 50 mM potassium carbonate buffer (pH 8.5).

-

Incubate at 37°C for 30 minutes.

-

-

Derivatization Reaction:

-

To the (reduced) sample, add 50 µL of a 10 mg/mL solution of this compound in acetonitrile.

-

Add 10 µL of 1 M potassium carbonate to ensure basic conditions for thiolate formation.

-

Vortex and incubate at 60°C for 60 minutes in a sealed vial.

-

-

Extraction of Derivatized Metabolites:

-

After incubation, cool the reaction mixture to room temperature.

-

Add 200 µL of ethyl acetate and 100 µL of water.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Dry the organic extract over a small amount of anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C

-

Oven Program: 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Source: 230°C

-

MS Quadrupole: 150°C

-

Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

Protocol 2: Preparation of Internal Standard and Calibration Curve

For accurate quantification, an internal standard and a calibration curve are necessary.

Procedure:

-

Synthesis of Unlabeled Derivatized Standard:

-

Prepare a 1 mg/mL stock solution of cysteine in 50 mM potassium carbonate buffer (pH 8.5).

-

Derivatize 100 µL of this standard solution with unlabeled 1-Bromotridecane following the derivatization protocol above.

-

Confirm the identity of the derivatized product by GC-MS.

-

-

Preparation of Calibration Standards:

-

Prepare a series of working standard solutions of cysteine at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

-

Spike 100 µL of each working standard into 100 µL of a plasma pool (pre-treated to remove endogenous cysteine if necessary).

-

Add a fixed amount of the deuterated internal standard (cysteine derivatized with this compound) to each calibration standard.

-

Follow the complete sample preparation and derivatization protocol for each calibration standard.

-

-

Data Analysis:

-

For each calibration standard and sample, determine the peak area of the target analyte (unlabeled derivatized cysteine) and the internal standard (deuterated derivatized cysteine).

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Data Presentation

Table 1: Hypothetical GC-MS Data for Derivatized Cysteine

| Compound | Retention Time (min) | Monitored Ions (m/z) |

| Cysteine-Tridecane | 15.2 | 303 (M+), 116, 88 |

| Cysteine-Tridecane-d4 (IS) | 15.18 | 307 (M+), 120, 88 |

Table 2: Hypothetical Quantitative Results for Cysteine in Control vs. Treated Samples

| Sample Group | Cysteine Concentration (µM) ± SD (n=6) | p-value |

| Control | 25.4 ± 3.1 | <0.01 |

| Treated | 42.8 ± 4.5 |

Visualizations

Caption: Experimental workflow for the derivatization and analysis of thiol-containing metabolites.

Caption: Alkylation of a thiol-containing metabolite with this compound.

Conclusion